7-Methyl-7H-pyrrolo[2,3-b]pyridine
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Overview
Description
7-Methyl-7H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a methyl group attached to the seventh position of the pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-acylethynylpyrroles with propargylamine in the presence of a catalyst can yield the desired compound . Another method involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl(bromo)acetylenes on solid alumina at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding pyridine derivatives.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of halogenated pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
7-Methyl-7H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential candidate for the treatment of various cancers and other diseases .
Comparison with Similar Compounds
7H-pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory activity.
5H-pyrrolo[2,3-b]pyrazine: Exhibits antimicrobial and antiviral activities.
6H-pyrrolo[3,4-b]pyrazine: Shows potential as an anti-inflammatory agent.
Uniqueness: 7-Methyl-7H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of a methyl group at the seventh position, which can influence its biological activity and chemical reactivity . This distinct structure allows it to interact with different molecular targets and exhibit a range of biological activities .
Properties
CAS No. |
3349-85-7 |
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Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
7-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H8N2/c1-10-6-2-3-7-4-5-9-8(7)10/h2-6H,1H3 |
InChI Key |
PHJOTIQZLMJWOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C2C1=NC=C2 |
Origin of Product |
United States |
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